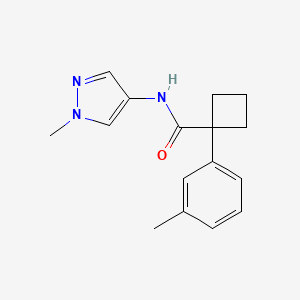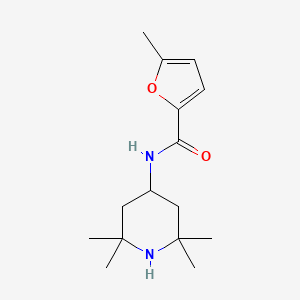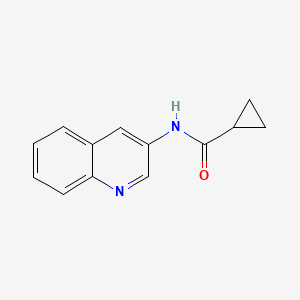
1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide, also known as MPCC, is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of medicine. MPCC is a cyclobutane-based molecule that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In
Mécanisme D'action
The mechanism of action of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide may reduce inflammation and pain. The activation of the AMPK pathway may also play a role in the anti-inflammatory and analgesic effects of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been shown to have vasorelaxant effects, which may make it a potential candidate for the treatment of cardiovascular diseases. However, more research is needed to fully understand the biochemical and physiological effects of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of cancer treatments. However, there are also limitations to the use of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully understand its biochemical and physiological effects.
Orientations Futures
There are several future directions for research on 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide. One area of research could focus on the development of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide-based drugs for the treatment of pain and inflammation. Another area of research could focus on the development of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide-based drugs for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide and its biochemical and physiological effects. Overall, 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has the potential to be a valuable tool in the development of new treatments for a variety of diseases, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been achieved through various methods, including the reaction of 3-methylbenzoyl chloride with 1-methylpyrazole-4-carboxamide in the presence of a base, followed by cyclization with a cyclobutane derivative. Another method involves the reaction of 3-methylbenzoyl chloride with 1-methylpyrazole-4-carboxamide in the presence of a base, followed by the addition of cyclobutanone and subsequent cyclization. Both methods have been successful in synthesizing 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide with high yields.
Applications De Recherche Scientifique
1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been studied extensively in scientific research for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to have vasorelaxant effects.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-5-3-6-13(9-12)16(7-4-8-16)15(20)18-14-10-17-19(2)11-14/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPKJWSHOSCYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC2)C(=O)NC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylphenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)


![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)
![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)


![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)